AZ8838

Overview

Description

AZ8838 is a potent, competitive, allosteric, orally active non-peptide small molecule antagonist of protease-activated receptor 2 (PAR2). It has a pK_i of 6.4 for human PAR2 and demonstrates significant antagonistic activity by binding to an occluded pocket . This compound is known for its anti-inflammatory properties and has been studied extensively for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of AZ8838 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

AZ8838 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pharmacological Characterization

AZ8838 has been characterized as a competitive antagonist of PAR2, exhibiting unique binding properties. It binds to a fully occluded pocket near the extracellular surface of the receptor, which is crucial for its antagonistic action against tethered ligands that activate PAR2 signaling pathways. Functional studies have demonstrated that this compound displays slow binding kinetics, making it effective in blocking receptor activation induced by endogenous ligands like trypsin and synthetic peptides such as SLIGKV .

Table 1: Binding Affinity and Kinetics of this compound

| Parameter | Value |

|---|---|

| Binding Site | Fully occluded pocket |

| Binding Kinetics | Slow |

| pIC50 (Ca²⁺ Mobilization) | 5.40 ± 0.02 |

| pIC50 (ERK1/2 Phosphorylation) | 6.44 ± 0.03 |

Case Study: In Vivo Anti-Inflammatory Effects

In a rat model of PAR2 agonist-induced paw edema, this compound demonstrated significant anti-inflammatory effects, indicating its potential utility in treating conditions characterized by chronic inflammation .

Therapeutic Potential

The therapeutic implications of this compound are particularly relevant in inflammatory diseases such as asthma, arthritis, and pancreatitis. The ability of this compound to effectively block PAR2-mediated signaling pathways positions it as a candidate for further clinical exploration.

Table 2: Potential Therapeutic Applications of this compound

| Disease Condition | Mechanism of Action |

|---|---|

| Asthma | Inhibition of airway inflammation |

| Arthritis | Reduction in inflammatory mediators |

| Pancreatitis | Decrease in severity and incidence |

Structural Insights and Future Directions

Recent structural studies have provided insights into the binding dynamics of this compound within PAR2. The identification of distinct binding sites has opened avenues for the development of more selective PAR2 antagonists, potentially leading to improved therapeutic agents with fewer side effects .

Case Study: Structural Characterization

The crystal structure analysis revealed that this compound occupies a unique binding pocket that may facilitate the design of next-generation PAR2 modulators with enhanced potency and selectivity .

Mechanism of Action

AZ8838 exerts its effects by binding to an occluded pocket near the extracellular surface of PAR2. This binding prevents the activation of the receptor by its natural ligands, thereby inhibiting downstream signaling pathways. The compound exhibits slow binding kinetics, which is advantageous for sustained inhibition of PAR2 activity .

Comparison with Similar Compounds

Similar Compounds

AZ3451: Another PAR2 antagonist that binds to a remote allosteric site outside the helical bundle.

GB88: A weak antagonist of PAR2 with different binding characteristics

Uniqueness of AZ8838

This compound is unique due to its high potency, competitive and allosteric inhibition, and slow binding kinetics. These properties make it a valuable tool for studying PAR2 and developing new therapeutic agents targeting this receptor .

Biological Activity

AZ8838 is a synthetic compound developed as a selective antagonist of the protease-activated receptor-2 (PAR2). It was derived from an initial high-throughput screening hit and optimized through various chemical modifications. The compound exhibits significant biological activity, particularly in modulating inflammatory responses, making it a subject of interest in pharmacological research.

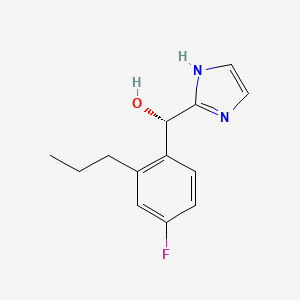

Chemical Structure and Binding Mechanism

This compound belongs to the imidazole series of compounds. Its binding site is characterized by an occluded pocket formed by transmembrane helices (TM) 1–3, 7, and extracellular loop 2 (ECL2) of the PAR2 receptor. This unique binding configuration allows this compound to exhibit competitive antagonism at low micromolar concentrations. The binding kinetics of this compound are notably slow, which is advantageous for competing against endogenous tethered ligands that activate PAR2 .

Table 1: Binding Affinities and Potencies of this compound

| Compound | pIC50 (Ca²+ Mobilization) | pIC50 (ERK1/2 Phosphorylation) | pIC50 (β-Arrestin-2 Recruitment) |

|---|---|---|---|

| This compound | 5.40 ± 0.02 | 5.7 ± 0.1 | 6.1 ± 0.1 |

| AZ3451 | 6.44 ± 0.03 | 6.44 ± 0.03 | 7.06 ± 0.04 |

Anti-inflammatory Effects

This compound has been shown to inhibit PAR2-mediated signaling pathways that contribute to inflammation. In vivo studies demonstrated that this compound effectively reduced acute paw inflammation in rat models induced by PAR2 agonists, indicating its potential therapeutic application in treating inflammatory diseases .

Mechanistic Studies

Functional assays have characterized this compound's ability to block peptide-induced activation across multiple signaling pathways associated with PAR2:

- G Protein-dependent Pathways : this compound inhibits G protein-mediated Ca²+ mobilization and ERK1/2 phosphorylation.

- β-Arrestin Recruitment : The compound also attenuates β-arrestin-2 recruitment, which is crucial for downstream signaling events associated with receptor activation.

Case Studies

In a study evaluating the effects of this compound on trypsin-induced activation of PAR2, it was observed that:

- This compound exhibited a sigmoidal response in inhibiting trypsin-induced Ca²+ mobilization, confirming its role as a competitive antagonist.

- The compound's efficacy was consistent across different experimental setups, reinforcing its potential as a reliable therapeutic agent .

Comparative Analysis with Other Compounds

This compound has been compared with other PAR2 antagonists such as AZ3451, revealing distinct pharmacological profiles:

- While both compounds exhibit potent antagonistic effects, AZ3451 functions as a negative allosteric modulator rather than a competitive antagonist like this compound.

- The benzimidazole series, including compounds like AZ3451, generally demonstrates higher potency than the imidazole series to which this compound belongs .

Table 2: Comparative Efficacy of PAR2 Antagonists

| Compound | Type | Potency |

|---|---|---|

| This compound | Competitive Antagonist | Moderate |

| AZ3451 | Negative Allosteric Modulator | High |

Properties

Molecular Formula |

C13H15FN2O |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

(S)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol |

InChI |

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1 |

InChI Key |

IDFPQEHZYBXIFO-LBPRGKRZSA-N |

SMILES |

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |

Isomeric SMILES |

CCCC1=C(C=CC(=C1)F)[C@@H](C2=NC=CN2)O |

Canonical SMILES |

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZ8838 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.